molecular formula C15H13N5O2S B2962115 N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428358-14-8

N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No. B2962115
CAS RN: 1428358-14-8
M. Wt: 327.36
InChI Key: OLABUXLPKLUPLH-UHFFFAOYSA-N
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Description

The compound you’re asking about is a complex organic molecule that contains several different functional groups and rings, including a pyridine ring, a thiazole ring, and a pyrazolo[5,1-b][1,3]oxazine ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups and rings. The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific properties of this compound would depend on the other functional groups present in the molecule.

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazole derivatives have been extensively studied for their potential in cancer treatment. The compound may exhibit cytotoxic activity against tumor cell lines, which could be leveraged for developing new antineoplastic drugs . Research has shown that certain thiazole derivatives can be synthesized to target specific cancer cells, offering a pathway to more personalized and effective cancer therapies .

Antimicrobial and Antifungal Applications

The thiazole moiety is a common feature in many antimicrobial and antifungal agents. This compound could be part of new formulations to combat microbial infections, with the potential to act against resistant strains . Its structural features might be fine-tuned to enhance its efficacy as a biocide or fungicide, particularly in medical settings where drug resistance is a growing concern .

Neuroprotective Uses

Thiazole compounds have shown promise as neuroprotective agents. This particular compound might contribute to the development of treatments for neurodegenerative diseases by protecting neuronal cells from damage or by aiding in the recovery of nerve function .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of thiazole derivatives make them candidates for the development of new pain relief medications. This compound could be investigated for its effectiveness in reducing inflammation and alleviating pain, potentially with fewer side effects than current treatments .

Agricultural Chemicals

In the agricultural sector, thiazole derivatives can serve as herbicides or growth regulators. The subject compound could be modified to enhance its herbicidal activity, providing a new tool for crop protection and management .

Industrial Applications

Thiazoles are also used in industrial applications, such as in the synthesis of dyes and chemical reaction accelerators. This compound could be utilized in the development of new materials with specific properties, like increased durability or enhanced coloration .

Antiviral Research

Given the ongoing need for effective antiviral drugs, this compound’s structure could be adapted for use in treating viral infections. Its thiazole ring might be the key to disrupting viral replication or assembly, which is crucial in the fight against emerging viral diseases .

Catalysis

Thiazole derivatives can act as catalysts in various chemical reactions. This compound might be explored for its catalytic properties, potentially leading to more efficient industrial processes or novel synthetic pathways .

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential uses, particularly in the field of medicinal chemistry. Thiazoles and related compounds are a current focus of research due to their broad range of biological activities .

properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2S/c21-13(11-8-17-20-5-2-6-22-14(11)20)19-15-18-12(9-23-15)10-3-1-4-16-7-10/h1,3-4,7-9H,2,5-6H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLABUXLPKLUPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

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